molecular formula C17H20N2O3S2 B6078477 1-[(4,5-dimethyl-3-thienyl)carbonyl]-4-(phenylsulfonyl)piperazine

1-[(4,5-dimethyl-3-thienyl)carbonyl]-4-(phenylsulfonyl)piperazine

Cat. No. B6078477
M. Wt: 364.5 g/mol
InChI Key: NMXDHQPOUCHSEN-UHFFFAOYSA-N
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Description

1-[(4,5-dimethyl-3-thienyl)carbonyl]-4-(phenylsulfonyl)piperazine, also known as DTPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DTPP is a piperazine derivative that is synthesized through a multistep process and has been studied extensively for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 1-[(4,5-dimethyl-3-thienyl)carbonyl]-4-(phenylsulfonyl)piperazine is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and proliferation. 1-[(4,5-dimethyl-3-thienyl)carbonyl]-4-(phenylsulfonyl)piperazine has been shown to inhibit the activity of protein kinase C, which is involved in the regulation of cell growth and differentiation. In addition, 1-[(4,5-dimethyl-3-thienyl)carbonyl]-4-(phenylsulfonyl)piperazine has also been shown to inhibit the activity of phosphodiesterase, which is involved in the regulation of intracellular signaling pathways.
Biochemical and Physiological Effects:
1-[(4,5-dimethyl-3-thienyl)carbonyl]-4-(phenylsulfonyl)piperazine has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that 1-[(4,5-dimethyl-3-thienyl)carbonyl]-4-(phenylsulfonyl)piperazine inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. In addition, 1-[(4,5-dimethyl-3-thienyl)carbonyl]-4-(phenylsulfonyl)piperazine has also been shown to inhibit the migration and invasion of cancer cells, which is important for the metastasis of cancer. In vivo studies have also shown that 1-[(4,5-dimethyl-3-thienyl)carbonyl]-4-(phenylsulfonyl)piperazine inhibits the growth of tumors in animal models.

Advantages and Limitations for Lab Experiments

1-[(4,5-dimethyl-3-thienyl)carbonyl]-4-(phenylsulfonyl)piperazine has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in large quantities. In addition, 1-[(4,5-dimethyl-3-thienyl)carbonyl]-4-(phenylsulfonyl)piperazine has a high degree of purity, making it suitable for use in biochemical and physiological assays. However, 1-[(4,5-dimethyl-3-thienyl)carbonyl]-4-(phenylsulfonyl)piperazine also has some limitations for lab experiments. It is a highly reactive compound and can react with other compounds in biological systems, which can affect the results of experiments. In addition, 1-[(4,5-dimethyl-3-thienyl)carbonyl]-4-(phenylsulfonyl)piperazine has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.

Future Directions

There are several future directions for the study of 1-[(4,5-dimethyl-3-thienyl)carbonyl]-4-(phenylsulfonyl)piperazine. One area of research is the development of more potent and selective analogs of 1-[(4,5-dimethyl-3-thienyl)carbonyl]-4-(phenylsulfonyl)piperazine for the treatment of cancer and other diseases. Another area of research is the development of new methods for the detection of metal ions using 1-[(4,5-dimethyl-3-thienyl)carbonyl]-4-(phenylsulfonyl)piperazine as a fluorescent probe. Finally, the mechanism of action of 1-[(4,5-dimethyl-3-thienyl)carbonyl]-4-(phenylsulfonyl)piperazine needs to be further elucidated in order to fully understand its potential applications in various fields.
Conclusion:
In conclusion, 1-[(4,5-dimethyl-3-thienyl)carbonyl]-4-(phenylsulfonyl)piperazine is a promising compound that has potential applications in various fields. The synthesis of 1-[(4,5-dimethyl-3-thienyl)carbonyl]-4-(phenylsulfonyl)piperazine has been optimized to improve the yield and purity of the final product. 1-[(4,5-dimethyl-3-thienyl)carbonyl]-4-(phenylsulfonyl)piperazine has been studied extensively for its potential applications in medicinal chemistry and as a fluorescent probe for the detection of metal ions in biological systems. The mechanism of action of 1-[(4,5-dimethyl-3-thienyl)carbonyl]-4-(phenylsulfonyl)piperazine is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and proliferation. 1-[(4,5-dimethyl-3-thienyl)carbonyl]-4-(phenylsulfonyl)piperazine has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of 1-[(4,5-dimethyl-3-thienyl)carbonyl]-4-(phenylsulfonyl)piperazine, including the development of more potent and selective analogs and the elucidation of its mechanism of action.

Synthesis Methods

The synthesis of 1-[(4,5-dimethyl-3-thienyl)carbonyl]-4-(phenylsulfonyl)piperazine is a multistep process that involves the reaction of 4,5-dimethyl-3-thiophenecarboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with piperazine to form the intermediate product, which is then reacted with phenylsulfonyl chloride to form the final product, 1-[(4,5-dimethyl-3-thienyl)carbonyl]-4-(phenylsulfonyl)piperazine. The synthesis of 1-[(4,5-dimethyl-3-thienyl)carbonyl]-4-(phenylsulfonyl)piperazine has been optimized to improve the yield and purity of the final product.

Scientific Research Applications

1-[(4,5-dimethyl-3-thienyl)carbonyl]-4-(phenylsulfonyl)piperazine has been studied extensively for its potential applications in various fields. In the field of medicinal chemistry, 1-[(4,5-dimethyl-3-thienyl)carbonyl]-4-(phenylsulfonyl)piperazine has been investigated as a potential drug candidate for the treatment of cancer and other diseases. 1-[(4,5-dimethyl-3-thienyl)carbonyl]-4-(phenylsulfonyl)piperazine has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further development. In addition, 1-[(4,5-dimethyl-3-thienyl)carbonyl]-4-(phenylsulfonyl)piperazine has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.

properties

IUPAC Name

[4-(benzenesulfonyl)piperazin-1-yl]-(4,5-dimethylthiophen-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S2/c1-13-14(2)23-12-16(13)17(20)18-8-10-19(11-9-18)24(21,22)15-6-4-3-5-7-15/h3-7,12H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMXDHQPOUCHSEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4,5-Dimethylthiophen-3-yl)[4-(phenylsulfonyl)piperazin-1-yl]methanone

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